molecular formula C16H15BrN2O3S2 B8471439 N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide

N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide

Cat. No.: B8471439
M. Wt: 427.3 g/mol
InChI Key: MBQRZTCGDCHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide is a complex organic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, in a substitution reaction, the bromine atom may be replaced by a different functional group, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The thieno[2,3-b]pyridine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide is unique due to its combination of a thieno[2,3-b]pyridine core with a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H15BrN2O3S2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C16H15BrN2O3S2/c1-9-7-12(19-24(3,20)21)14-13(15(17)23-16(14)18-9)10-5-4-6-11(8-10)22-2/h4-8H,1-3H3,(H,18,19)

InChI Key

MBQRZTCGDCHYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)OC)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine (Description 17) (277 mg, 0.793 mmol) in THF (2.5 mL) at RT, was added sodium tert-butoxide (220 mg, 2.289 mmol). The reaction mixture was stirred at RT for 15 min, followed by the addition of methane sulfonyl chloride (0.14 mL, 1.797 mmol). The reaction mixture was stirred at 1 h at RT, followed by the addition of DMF (2.5 mL), another portion of sodium tert-butoxide (203 mg, 2.112 mmol) and methane sulfonyl chloride (0.14 mL, 1.797 mmol). The reaction mixture was stirred for another 1 h at RT before the addition of water (20 mL) and ethyl acetate (20 mL). The aqueous layer was separated and extracted with ethyl acetate (3×25 mL). The combined organic extracts were washed with water (15 mL), dried (phase separating column) and concentrated to give a residue. Purification on silica (twice), eluting with a gradient of 0-75% ethyl acetate in cyclohexane afforded the title compound (109 mg) which was of sufficient purity for subsequent steps. In addition, some impure fractions were isolated and these were combined and further purified by MDAP (acidic conditions), to give an analytically pure sample of the title compound (9 mg). LCMS (A) m/z: 427/429 [M+1]+, Rt 1.33 min (acidic).
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
203 mg
Type
reactant
Reaction Step Four
Quantity
0.14 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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